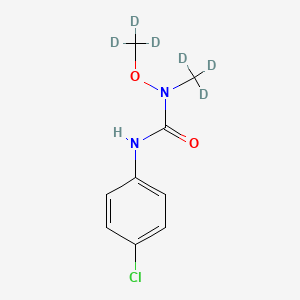

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H11ClN2O2 |

|---|---|

分子量 |

220.68 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |

InChIキー |

LKJPSUCKSLORMF-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Cl)OC([2H])([2H])[2H] |

正規SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)OC |

製品の起源 |

United States |

Foundational & Exploratory

What is 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6?

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 (Monolinuron-d6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (Monolinuron-d6), an isotopically labeled analog of the phenylurea herbicide, Monolinuron. While the parent compound is primarily known for its role in agriculture as a selective, systemic herbicide that inhibits photosynthesis, the deuterated form serves a critical function in the laboratory.[1] Monolinuron-d6 is predominantly utilized as a high-fidelity internal standard for the quantitative analysis of Monolinuron in complex matrices by mass spectrometry.[2][]

The incorporation of six deuterium atoms into the methoxy and methyl groups creates a molecule that is chemically identical to Monolinuron but possesses a distinct, heavier mass.[] This property is paramount in modern analytical workflows, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of such stable isotope-labeled standards is the gold standard for correcting analytical variability, including matrix effects and inconsistencies in sample processing, thereby ensuring the highest degree of accuracy and precision in quantitative studies.[4] This guide will detail the physicochemical properties of Monolinuron-d6, the scientific rationale for its application, a detailed experimental protocol for its use, and the authoritative basis for these methodologies.

Part 1: Core Compound Characteristics

This compound is the deuterated form of Monolinuron. The parent compound, Monolinuron, is a selective herbicide used to control broad-leaved weeds and some annual grasses in a variety of crops.[1] Its mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[1][5] The key distinction of the d6 variant is the replacement of six hydrogen atoms with deuterium, which imparts a mass shift without altering its chemical behavior in an analytical system.

Physicochemical Properties

The following table summarizes the key properties of Monolinuron and its deuterated analog.

| Property | 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron) | This compound (Monolinuron-d6) |

| IUPAC Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea[6] | 3-(4-chlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea |

| Synonyms | Aresin, Monorotox, N'-(4-chlorophenyl)-N-methoxy-N-methylurea[6] | Monolinuron D6, Monolinuron-(methyl D3, methoxy D3)[] |

| CAS Number | 1746-81-2[1][6][7] | Not consistently assigned; specific to manufacturer. |

| Molecular Formula | C₉H₁₁ClN₂O₂[6][7] | C₉H₅D₆ClN₂O₂ |

| Molecular Weight | 214.65 g/mol [6][7] | ~220.7 g/mol |

| Appearance | White to off-white solid; colorless crystals[7][8] | Identical to parent compound. |

| Melting Point | 80 - 83 °C[1][7] | Identical to parent compound. |

| Solubility in Water | ~735 mg/L at 20-25°C[1] | Identical to parent compound. |

| Mechanism of Action | Inhibition of Photosystem II in photosynthesis[1][5] | Not applicable (used as an analytical standard). |

Part 2: Scientific Rationale: The Imperative of Isotopic Internal Standards

Expertise from the Field: Overcoming Analytical Ambiguity

In quantitative mass spectrometry, particularly when analyzing trace contaminants in complex biological or environmental matrices (e.g., food, soil, plasma), the analyte signal is often subject to unpredictable variations. This phenomenon, known as the "matrix effect," is caused by co-eluting endogenous components that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. The result is a potential for significant under- or overestimation of the true concentration.

The causal solution is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Monolinuron-d6. Herein lies the core of its utility:

-

Chemical and Physical Homology: Monolinuron-d6 is, for all practical purposes, chemically identical to the native analyte (Monolinuron). It has the same solubility, polarity, and ionization efficiency. Consequently, it co-elutes during chromatography and experiences the exact same matrix effects and extraction recovery losses as the analyte.

-

Mass Distinction: Despite this chemical similarity, its increased mass allows it to be independently detected and measured by the mass spectrometer.

-

Trustworthy Quantification: The quantification is based on the ratio of the analyte's response to the internal standard's response. Because both are affected by matrix interferences and sample preparation inconsistencies to the same degree, the ratio remains constant and directly proportional to the analyte's concentration. This ratiometric approach effectively cancels out the variability, leading to a robust, accurate, and self-validating measurement.[4] The use of a SIL-IS is a hallmark of a well-designed quantitative assay, transforming a potentially unreliable measurement into a trustworthy and reproducible result.

Part 3: Experimental Protocol: Quantification of Monolinuron in Soil

This section details a validated workflow for the analysis of Monolinuron in a soil matrix using Monolinuron-d6 as an internal standard, based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UPLC-MS/MS.[9][10]

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: End-to-end workflow for Monolinuron analysis using a deuterated internal standard.

Step-by-Step Methodology

1. Materials and Reagents

-

Monolinuron analytical standard (≥99.5% purity)

-

Monolinuron-d6 internal standard (≥99% purity, 98 atom % D)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

2. Preparation of Solutions

-

Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of Monolinuron standard and dissolve in 10 mL of acetonitrile.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of Monolinuron-d6 and dissolve in 10 mL of acetonitrile.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the Analyte Stock in blank matrix extract. Spike each level with the Internal Standard Working Solution to a final concentration of 10 ng/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Internal Standard Stock in acetonitrile.

3. Sample Extraction and Cleanup

-

Weigh 5.0 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.

-

Add 50 µL of the 1 µg/mL Internal Standard Working Solution (final concentration of 10 ng/g).

-

Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 750 mg MgSO₄ and 125 mg PSA.[9]

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 2 mL of the final supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Instrumental Conditions The following table provides typical starting conditions for the analysis. These must be optimized for the specific instrument used.

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and peak shape for phenylurea herbicides. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 8 minutes | Separates the analyte from matrix components. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Phenylureas ionize efficiently in positive mode, typically as [M+H]⁺. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

MRM Transitions for Detection

The mass spectrometer is set to monitor specific precursor-to-product ion transitions. This is a highly selective process, ensuring that only the target compounds are measured.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |

| Monolinuron | 215.1 | 148.1 | 126.0[10] |

| Monolinuron-d6 | 221.1 | 154.1 | 132.0 |

Note: The d6 transitions are predicted based on the +6 Da mass shift in the precursor and corresponding fragments. These must be confirmed experimentally.

Part 4: Mechanism of Action of the Parent Compound

To provide a complete scientific context, it is important to understand the biological activity of the parent compound, Monolinuron. As a phenylurea herbicide, its primary target is the D1 quinone-binding protein within the Photosystem II (PSII) complex in plant chloroplasts.

Caption: Monolinuron blocks electron transport at the QB site of Photosystem II.

By binding to the D1 protein, Monolinuron displaces the native plastoquinone (QB) molecule. This action effectively blocks the flow of electrons, halting the light-dependent reactions of photosynthesis, which leads to oxidative stress and ultimately, cell death in susceptible plants.[1][5]

References

- 1. Monolinuron - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. lcms.cz [lcms.cz]

- 5. Monolinuron (Ref: HOE 002747) [sitem.herts.ac.uk]

- 6. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fstjournal.com.br [fstjournal.com.br]

- 10. agilent.com [agilent.com]

A Senior Application Scientist's Reference on an Essential Analytical Standard

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, the deuterated stable isotope-labeled analogue of the herbicide Metoxuron. The primary and critical application of this compound is as an internal standard for highly accurate and precise quantification of Metoxuron in complex matrices using mass spectrometry. We will delve into its physicochemical properties, the rationale behind its isotopic labeling, its core application in isotopic dilution analysis, and a detailed protocol for its use. This document is intended to serve as an authoritative resource for scientists requiring robust analytical methodologies for phenylurea herbicides.

Introduction and Scientific Context

This compound, hereafter referred to as Metoxuron-d6, is the deuterated form of Metoxuron.[1] The parent compound, Metoxuron, is a selective, systemic phenylurea herbicide used to control broad-leaved and grass weeds in various crops by inhibiting photosynthetic electron transport at photosystem II.[2][3][4]

The significance of Metoxuron-d6 lies not in its biological activity, but in its utility as a premier analytical tool. In modern analytical chemistry, particularly for regulatory, environmental, and food safety testing, the accurate quantification of trace-level residues is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analyses by chromatographic and mass spectrometric methods (e.g., GC-MS, LC-MS).[1][5] The incorporation of stable heavy isotopes like deuterium (²H or D) creates a compound that is chemically identical to the analyte of interest but physically distinguishable by its increased mass.[5][6] This unique property allows it to serve as a perfect proxy, enabling precise correction for variations that occur during sample preparation and instrumental analysis.[7]

Physicochemical and Isotopic Properties

The defining characteristics of Metoxuron-d6 are summarized below. The key distinction from its parent compound is the mass difference imparted by the six deuterium atoms, which is fundamental to its analytical application.

| Property | Value | Source(s) |

| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea | [8] |

| Synonyms | Metoxuron-d6 (N,N-dimethyl-d6) | [8][9] |

| Molecular Formula | C₁₀H₇D₆ClN₂O₂ | [10] |

| Molecular Weight | 234.71 g/mol | [10][11] |

| CAS Number | 2030182-41-1 | [10][11] |

| Unlabeled CAS | 19937-59-8 | [11] |

| Appearance | White to Off-White Solid | [9] |

| Isotopic Enrichment | ≥99 atom % D | [11] |

| Isotopic Label Position | The six hydrogen atoms on the two N-methyl groups are replaced by deuterium. | [8][12] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol. | [9] |

| Storage | Store at room temperature; long-term storage at 2-8°C is recommended. | [10][11] |

Significance of the d6 Label

The six deuterium atoms are strategically placed on the two N-methyl groups.[8] This position is chemically robust and not prone to hydrogen-deuterium exchange under typical analytical conditions (e.g., varying pH in a mobile phase). This stability is critical; if the labels were labile, the isotopic integrity of the standard would be compromised, rendering it useless for quantification. The +6 mass unit difference provides a clear and unambiguous separation from the native analyte's mass signal in a mass spectrometer.

Synthesis and Isotopic Labeling Overview

The industrial synthesis of the parent compound, Metoxuron, typically involves the condensation of a 3-chloro-4-methoxyphenyl precursor with a methylurea-forming reagent.[2] For the synthesis of Metoxuron-d6, this process is adapted to incorporate the deuterium labels. The key step involves the use of a deuterated building block, specifically N,N-di(methyl-d3)-carbamoyl chloride or a similar reagent, which is then reacted with 3-chloro-4-methoxyaniline. This ensures the stable d6 label is incorporated at the desired N,N-dimethyl position.

Caption: Generalized synthetic pathway for Metoxuron-d6.

Core Application: Isotopic Dilution Mass Spectrometry

The sole purpose of Metoxuron-d6 is to serve as a superior internal standard (IS) for quantification by isotopic dilution.[1][5] This technique is the cornerstone of high-fidelity quantitative mass spectrometry.

The Principle of Isotopic Dilution

The methodology is elegant and powerful. A precisely known quantity of the heavy, labeled standard (Metoxuron-d6) is added to a sample containing an unknown quantity of the native, light analyte (Metoxuron) at the very beginning of the sample preparation process.[7] From that point forward, both the standard and the analyte are treated as one. Any loss of the analyte during extraction, cleanup, or injection will be accompanied by an identical fractional loss of the standard.

The mass spectrometer does not measure absolute concentration; it measures signal intensity. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard (AreaAnalyte / AreaIS), all variations in sample handling and instrument response are canceled out. This ratio is directly and linearly proportional to the concentration of the analyte.

Caption: The logic of quantification via isotopic dilution.

Why a Stable Isotope-Labeled IS is Superior

An ideal internal standard should behave identically to the analyte.[7] Metoxuron-d6 achieves this almost perfectly:

-

Co-elution: It has virtually the same chromatographic retention time as Metoxuron, meaning it exits the GC or LC column at the same moment.

-

Identical Chemical Behavior: It has the same extraction efficiency and susceptibility to degradation as the analyte.

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's source, a common problem in complex samples like soil or food extracts. This is the most critical advantage, leading to significantly improved accuracy and precision.[7][13]

Analytical Methodology and Protocol

The standard method for the analysis of Metoxuron using its deuterated internal standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a validated, field-proven workflow.

Protocol: Quantification of Metoxuron in Environmental Water Samples by LC-MS/MS

This protocol is designed for researchers aiming to quantify Metoxuron residues at parts-per-billion (ppb, or µg/L) levels.

1. Preparation of Standards and Reagents:

-

Primary Metoxuron Stock (1000 mg/L): Accurately weigh 10 mg of analytical grade Metoxuron and dissolve in 10 mL of methanol.

-

Calibration Standards (0.1 - 50 µg/L): Prepare a series of working standards by serially diluting the primary stock in a clean solvent (e.g., 50:50 methanol:water).

-

Internal Standard Stock (100 mg/L): Dissolve 1 mg of Metoxuron-d6 in 10 mL of methanol.

-

IS Spiking Solution (1 µg/L): Dilute the IS stock to a working concentration that will yield a robust signal in the final extract.

2. Sample Preparation and Extraction:

-

Sample Collection: Collect a 100 mL water sample in a clean glass container.

-

Internal Standard Spiking: Add 100 µL of the 1 µg/L IS Spiking Solution to the 100 mL sample to achieve a final concentration of 1 ng/mL (1 µg/L). Mix thoroughly.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the entire 100 mL spiked water sample onto the cartridge at a flow rate of ~5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol into a clean collection tube.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would run from 10% B to 95% B over 5-7 minutes.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions:

-

Metoxuron: Precursor ion [M+H]⁺ m/z 229.1 -> Product ions (e.g., m/z 72.0, m/z 156.0).[4]

-

Metoxuron-d6: Precursor ion [M+H]⁺ m/z 235.1 -> Product ions (e.g., m/z 78.0, m/z 162.0). Note: Product ions will also be shifted by +6 Da.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the quantifier and qualifier MRM transitions for Metoxuron and Metoxuron-d6.

-

Calculate the peak area ratio (AreaMetoxuron / AreaMetoxuron-d6) for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a coefficient of determination (r²) > 0.99.

-

Determine the concentration of Metoxuron in the sample by interpolating its peak area ratio onto the calibration curve.

Caption: Experimental workflow for Metoxuron quantification.

Safety and Handling

While Metoxuron-d6 is typically handled in small, dilute quantities for analytical use, proper laboratory safety protocols must be followed.

-

Consult the SDS: Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific handling, storage, and disposal information.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Environmental Hazard: The parent compound, Metoxuron, is classified as very toxic to aquatic life with long-lasting effects.[4] Handle and dispose of the material and its containers responsibly to prevent environmental contamination.

-

Storage: Store the compound in its original, tightly sealed container under the recommended conditions to ensure its stability and isotopic purity.[10][11]

Conclusion

This compound is not merely a deuterated molecule; it is an enabling tool for high-precision science. Its role as a stable isotope-labeled internal standard allows analytical chemists to overcome the inherent challenges of sample loss and matrix interference, which are ubiquitous in environmental and food analysis. By providing a chemically identical but mass-shifted proxy for the target analyte, Metoxuron-d6 facilitates the application of the isotopic dilution method—the definitive technique for achieving the highest levels of accuracy and reliability in quantitative mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metoxuron (Ref: SAN 6915H) [sitem.herts.ac.uk]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Metoxuron | C10H13ClN2O2 | CID 29863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis Business Unit - Institute of Isotopes [izotop.hu]

- 7. chiron.no [chiron.no]

- 8. Metoxuron-d6 (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 9. Metoxuron-d6 (N,N-dimethyl-d6) | 2030182-41-1 [amp.chemicalbook.com]

- 10. clearsynth.com [clearsynth.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. Metoxuron-d6 (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 13. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Introduction: The Role of Isotopic Labeling in Modern Analytical Sciences

In the landscape of quantitative analysis, particularly in complex matrices such as those encountered in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving the highest levels of accuracy and precision.[1] 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6, the deuterated analog of the herbicide Monolinuron, serves as an exemplary internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[2] The incorporation of six deuterium atoms provides a distinct mass shift from the unlabeled analyte, allowing for precise quantification while maintaining nearly identical physicochemical properties, which is the hallmark of an ideal internal standard.[3]

This technical guide provides a comprehensive overview of the synthetic route to this compound and the analytical techniques for its thorough characterization. The methodologies presented are grounded in established chemical principles and are designed to be self-validating, ensuring the production of a high-purity, well-characterized standard for research and development applications.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most efficiently achieved through a convergent synthesis pathway. This strategy involves the preparation of two key intermediates, 4-chlorophenyl isocyanate and N,O-bis(trideuteromethyl)hydroxylamine (N,O-dimethylhydroxylamine-d6), followed by their coupling to form the final product. This approach allows for the independent synthesis and purification of the precursors, ensuring a high-quality final product.

Figure 1: A schematic overview of the synthetic workflow for this compound.

Part 1: Synthesis of N,O-bis(trideuteromethyl)hydroxylamine Hydrochloride (d6-Hydroxylamine HCl)

The critical deuterated precursor is N,O-bis(trideuteromethyl)hydroxylamine. A practical approach to its synthesis involves the deuteromethylation of hydroxylamine.[4]

Causality of Experimental Choices:

-

Starting Material: Hydroxylamine hydrochloride is a stable and commercially available starting material.

-

Deuterated Methylating Agent: A deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) is used to introduce the six deuterium atoms. The choice of agent can influence reaction conditions and byproducts. For this guide, we will consider deuterated methyl tosylate (TsOCD₃) for its high reactivity and ease of handling.[5]

-

Protecting Groups: To control the methylation and prevent the formation of multiple products, a protecting group strategy can be employed. However, a direct methylation under controlled conditions is also feasible.[4]

-

Base: A non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxylamine, facilitating its reaction with the deuterated methylating agent.

-

Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is suitable for this reaction, as it dissolves the reactants and does not participate in the reaction.

Experimental Protocol: Synthesis of d6-Hydroxylamine HCl

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydroxylamine hydrochloride.

-

Suspension: Anhydrous THF is added to create a suspension.

-

Deprotonation: The flask is cooled in an ice bath, and sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Deuteromethylation: The reaction is cooled back to 0°C, and a solution of deuterated methyl tosylate (TsOCD₃) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress is monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: The reaction is carefully quenched with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Salt Formation: The crude product is purified by distillation or column chromatography. The purified N,O-bis(trideuteromethyl)hydroxylamine is then dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which is collected by filtration and dried under vacuum.

Part 2: Synthesis of 4-Chlorophenyl Isocyanate

4-Chlorophenyl isocyanate is a key electrophile in this synthesis. It can be prepared from 4-chloroaniline and a phosgene equivalent.

Causality of Experimental Choices:

-

Phosgene Equivalent: Due to the high toxicity of phosgene gas, a safer alternative such as triphosgene (bis(trichloromethyl) carbonate) is preferred.[6]

-

Base: A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

-

Solvent: An inert aprotic solvent like toluene or dichloromethane is used.

Experimental Protocol: Synthesis of 4-Chlorophenyl Isocyanate

-

Reaction Setup: A solution of 4-chloroaniline in dry toluene is prepared in a three-necked flask under a nitrogen atmosphere.

-

Addition of Triphosgene: A solution of triphosgene in dry toluene is added dropwise at 0°C.

-

Reaction: The mixture is slowly heated to reflux and maintained at this temperature until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the N-H stretch of the aniline and the appearance of the isocyanate peak around 2270 cm⁻¹).

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 4-chlorophenyl isocyanate is then purified by vacuum distillation.[7][8]

Part 3: Coupling Reaction and Formation of this compound

The final step is the nucleophilic addition of the deuterated hydroxylamine to the isocyanate.

Causality of Experimental Choices:

-

Reaction Type: The reaction between an isocyanate and an amine (or hydroxylamine) to form a urea is a well-established and high-yielding transformation.[9][10]

-

Base: The d6-hydroxylamine hydrochloride is neutralized in situ using a non-nucleophilic base like triethylamine to liberate the free hydroxylamine for the reaction.

-

Solvent: An aprotic solvent such as dichloromethane or THF is suitable.

Experimental Protocol: Synthesis of the Final Product

-

Reaction Setup: N,O-bis(trideuteromethyl)hydroxylamine hydrochloride is suspended in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Neutralization: The suspension is cooled to 0°C, and triethylamine is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

Addition of Isocyanate: A solution of 4-chlorophenyl isocyanate in anhydrous dichloromethane is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The ¹H NMR spectrum of the deuterated compound will be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the N-methyl and O-methyl protons will be absent. The aromatic protons on the 4-chlorophenyl ring will remain, typically appearing as two doublets.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling and will be significantly less intense than the protonated carbons.

-

²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms.

Predicted NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 (m, 4H) | 120 - 135 |

| C=O | - | ~155 |

| N-CD₃ | Absent | ~30 (m) |

| O-CD₃ | Absent | ~60 (m) |

Note: Predicted chemical shifts are based on data for similar phenylurea compounds and may vary slightly.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, confirming the elemental composition and the incorporation of six deuterium atoms. The expected molecular weight of the d6 compound is approximately 6 Da higher than the non-deuterated analog.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS can provide further structural confirmation. The presence of deuterium can influence the fragmentation pathways.[15][16][17]

Predicted Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₉H₅D₆ClN₂O₂ |

| Monoisotopic Mass | ~220.088 g/mol |

| Expected [M+H]⁺ | ~221.095 |

Note: The exact mass will depend on the precise isotopic masses of the elements.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the final compound. A purity of >98% is typically required for an analytical standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms that the major peak in the chromatogram corresponds to the desired deuterated compound.

Conclusion

The synthesis and characterization of this compound require a systematic and well-documented approach. The synthetic strategy outlined in this guide, based on the coupling of two key intermediates, provides a reliable method for obtaining this valuable internal standard. Thorough characterization using NMR, MS, and HPLC is crucial to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for high-precision quantitative analytical applications.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenylurea(64-10-8) 1H NMR [m.chemicalbook.com]

- 14. N-ACETYL-N'-PHENYLUREA(102-03-4) 13C NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 CAS number

An In-depth Technical Guide on 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Abstract

This technical guide provides a comprehensive overview of this compound (Monolinuron-d6), the deuterated stable isotope-labeled analog of the herbicide Monolinuron. The primary application of this compound is as an internal standard for highly accurate and precise quantification of Monolinuron in complex matrices using mass spectrometry. This document delves into the foundational principles of stable isotope dilution analysis, outlines detailed protocols for synthesis and application, and presents the physicochemical properties and metabolic context of the parent compound. It is intended for researchers, analytical chemists, and professionals in environmental science and drug development who require robust and reliable quantitative methodologies.

Chemical Identity and Physicochemical Properties

This compound is the deuterated form of Monolinuron, a phenylurea herbicide.[1] The "d6" designation typically signifies the replacement of six hydrogen atoms with deuterium atoms, most commonly on the N-methyl and O-methyl groups, to provide a distinct mass shift for mass spectrometric analysis. The CAS Number for the parent compound, Monolinuron, is 1746-81-2.[2][3][4][5] A specific, universally registered CAS number for the d6-labeled variant is not consistently cited in public databases, as is common for many stable isotope-labeled compounds which are often produced in smaller batches by specialized chemical suppliers.

The properties of the parent compound are crucial for developing analytical methods for both the analyte and its labeled standard.

| Property | 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron) | This compound (Monolinuron-d6) | Source(s) |

| CAS Number | 1746-81-2 | Not consistently available | [2][3][4][5] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | C₉H₅D₆ClN₂O₂ | [2][3][5] |

| Molecular Weight | 214.65 g/mol | Approx. 220.7 g/mol | [2][3][4][5] |

| IUPAC Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea | 3-(4-chlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea | [2][3] |

| Appearance | Colorless to white crystalline solid | Identical to parent compound | [5] |

| Melting Point | 80-83 °C | Identical to parent compound | [4][5] |

| Water Solubility | 735 mg/L at 20-25 °C | Identical to parent compound | [4] |

| Organic Solubility | Soluble in acetone, methanol, and toluene | Identical to parent compound | [4] |

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, several factors can introduce variability, including sample loss during extraction, fluctuations in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the target analyte.[6]

A deuterated internal standard (IS) is the gold standard for mitigating these issues.[6][7][8] Because it is chemically identical to the analyte, a deuterated IS co-elutes during chromatography, experiences the same extraction efficiency, and is affected by matrix effects in the same way as the non-labeled analyte.[9] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, the ratio of the analyte's signal to the standard's signal is used for quantification. This ratio remains constant even if sample loss or signal suppression occurs, leading to highly reliable and reproducible results.[7]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis and Characterization Protocols

Synthesis of Monolinuron-d6

The synthesis of deuterated phenylureas can be adapted from established methods for their non-labeled counterparts.[10] The key step is the use of a deuterated precursor. The following protocol describes a viable route.

Reaction: 4-chlorophenyl isocyanate + N-methoxy-N-methylamine-d6 → this compound

Step-by-Step Protocol:

-

Precursor Synthesis (if needed): Prepare N-methoxy-N-methylamine-d6 by reacting hydroxylamine with deuterated methyl iodide (CD₃I), followed by another methylation step with CD₃I. This step requires careful handling of volatile and reactive reagents.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-methoxy-N-methylamine-d6 (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the isocyanate starting material is consumed.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white crystalline solid.

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the synthesized standard must be rigorously confirmed.

-

Structural Verification (¹H-NMR & ¹³C-NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. In the ¹H-NMR spectrum of Monolinuron-d6, the signals corresponding to the N-methyl and O-methyl protons should be absent, confirming successful deuteration.

-

Isotopic Enrichment & Purity (LC-MS): High-resolution mass spectrometry is used to determine the exact mass, confirming the molecular formula. It is also used to assess the isotopic enrichment (typically >98%) and chemical purity by analyzing the relative abundance of the d6 species compared to d0 to d5 variants.

Validated Workflow: Quantification of Monolinuron in Environmental Samples

This section provides a detailed protocol for the analysis of Monolinuron in a water sample using Monolinuron-d6 as an internal standard.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Sample Preparation: Collect a 100 mL water sample. Spike with 100 µL of a 1 µg/mL Monolinuron-d6 internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds.

-

Elution: Elute the analyte and internal standard from the cartridge with 10 mL of ethyl acetate.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for water sample cleanup.

LC-MS/MS Instrumental Parameters

Accurate detection requires an optimized method using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the standard.

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Monolinuron | 215.1 | 126.0 | 20 |

| Monolinuron (Quantifier) | 215.1 | 58.1 | 25 |

| Monolinuron-d6 (IS) | 221.1 | 126.0 | 20 |

| Monolinuron-d6 (Quantifier) | 221.1 | 62.1 | 25 |

Note: Specific m/z values and collision energies should be optimized empirically on the instrument used.

Metabolic Fate of the Parent Compound

Understanding the metabolism of Monolinuron is essential in toxicological and environmental fate studies. The primary metabolic pathways in both plants and animals involve enzymatic modification of the urea side chain.[11] The main reactions are N-demethylation and N-demethoxylation, followed by hydroxylation of the aromatic ring.[12] These transformations result in more polar metabolites that are more easily excreted. The use of a stable-labeled internal standard is critical for accurately tracking the decline of the parent compound in the presence of these various metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monolinuron (Ref: HOE 002747) [sitem.herts.ac.uk]

- 4. Monolinuron - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 11. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

Applications of deuterated standards in mass spectrometry

An In-Depth Technical Guide to the Application of Deuterated Standards in Mass Spectrometry

Abstract

Isotope Dilution Mass Spectrometry (IDMS) is the cornerstone of high-precision quantitative analysis, and at its heart lies the use of stable isotope-labeled internal standards (SIL-IS). Among these, deuterated standards—where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium—have become the gold standard in pharmaceutical, clinical, and environmental laboratories.[1][2] This guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for employing deuterated standards in mass spectrometry workflows. We will explore the fundamental mechanisms by which these standards correct for analytical variability, delve into detailed protocols for their implementation, and discuss their validation in accordance with regulatory expectations.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Mass spectrometry is inherently a comparative technique. The signal intensity of an analyte is not an absolute measure of its concentration; it is susceptible to a host of variations that can occur at every stage of the analytical process.[3] These include sample preparation losses, inconsistencies in injection volume, and, most notably, matrix effects in the ion source.[3][4]

IDMS overcomes these challenges by introducing a known quantity of an isotopically distinct version of the analyte (the "standard") into the sample at the earliest possible stage.[5][6] The underlying premise is that the deuterated standard is chemically and physically almost identical to the target analyte.[7] Consequently, it experiences the exact same losses during extraction, the same chromatographic behavior, and the same degree of ion suppression or enhancement in the mass spectrometer.[1][2]

The mass spectrometer, however, can easily distinguish the analyte from the deuterated standard due to their mass difference.[2][3] By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, all sources of proportional error are effectively cancelled out. This ratio is directly proportional to the concentration of the analyte, enabling highly accurate and precise quantification.[8]

The Critical Challenge: Mitigating Matrix Effects

The "matrix effect" is arguably the most significant challenge in LC-MS based quantification, particularly for complex biological samples like plasma, urine, or tissue homogenates.[9] It refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[10][11] These interferences can either suppress or enhance the analyte's signal, leading to significant inaccuracies.[10][11]

Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[1][2] Therefore, while the absolute signal of both the analyte and the standard may fluctuate due to matrix effects, their ratio remains constant and reliable. This ability to compensate for matrix effects is the primary reason deuterated standards are considered the gold standard for bioanalysis and are recommended by regulatory agencies like the FDA.[12][13]

Selecting and Synthesizing an Optimal Deuterated Standard

The effectiveness of the IDMS approach hinges on the quality of the deuterated standard. Not all labeled compounds are created equal, and several factors must be considered during selection and synthesis.

Key Selection Criteria

| Parameter | Recommended Specification | Rationale |

| Isotopic Purity/Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte present as an impurity in the standard, which could bias results, especially at the lower limit of quantification (LLOQ).[1][14] |

| Chemical Purity | >99% | Ensures that the standard's response is not influenced by other chemical impurities.[14] |

| Position of Deuterium Labels | On chemically stable positions (e.g., aromatic or aliphatic carbons). | Avoids H/D exchange, where deuterium atoms swap with hydrogen atoms from the solvent (e.g., water), which would compromise the integrity of the standard.[3][7] Hydrogens on heteroatoms (-OH, -NH, -SH) are prone to exchange and must be avoided.[3] |

| Mass Shift | ≥3 Da | A sufficient mass difference prevents isotopic crosstalk, where the natural isotope abundance of the analyte (M+1, M+2) interferes with the signal of the standard. |

| Co-elution | Retention time should be identical or nearly identical to the analyte. | Ensures both compounds experience the same matrix effects. While deuterium substitution can sometimes cause a slight shift in retention time (the "isotope effect"), this is generally minimal and acceptable.[9][15] |

Synthesis Considerations

When a suitable deuterated standard is not commercially available, custom synthesis is required. Common strategies include:

-

Catalytic H/D Exchange: Using catalysts like Palladium on Carbon (Pd/C) with a deuterium source (e.g., D₂ gas or D₂O) to selectively replace hydrogens.[16][17]

-

Deuterium-labeled Reagents: Incorporating deuterium by using reducing agents like sodium borodeuteride (NaBD₄) or building blocks that are already deuterated.

-

Total Synthesis: Building the molecule from scratch using deuterated precursors.[18]

The chosen synthesis route must be carefully planned to ensure labeling occurs at stable positions and to achieve high isotopic enrichment.[19] Post-synthesis, rigorous analytical characterization using NMR and high-resolution mass spectrometry is essential to confirm the position of the labels and verify isotopic and chemical purity.[4][19]

Experimental Protocol: A Bioanalytical Workflow Example

This section provides a generalized, step-by-step protocol for the quantification of a small molecule drug in human plasma.

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol).

-

IS Stock: Prepare a 1 mg/mL stock solution of the deuterated internal standard (IS) in the same solvent.

-

Working Solutions: Prepare serial dilutions of the analyte stock to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).

Step 2: Preparation of Calibration Standards and QCs

-

Spike blank human plasma with the analyte working solutions to create a calibration curve with 8-10 non-zero points covering the expected concentration range.

-

Separately, spike blank plasma with different analyte working solutions to prepare QCs at a minimum of four levels: LLOQ, Low, Mid, and High.

Step 3: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of each standard, QC, and unknown study sample into a 96-well plate.

-

CRITICAL STEP: Add 25 µL of the IS working solution to every well (except double blanks).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.

-

Vortex thoroughly for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

-

Chromatography: Use a suitable C18 column with a gradient elution profile to achieve chromatographic separation of the analyte from other matrix components. Verify that the analyte and the deuterated IS co-elute.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition: Monitor a specific precursor ion → product ion transition for the analyte.

-

IS Transition: Monitor the corresponding precursor ion → product ion transition for the deuterated IS.

-

Step 5: Data Processing and Quantification

-

Integrate the peak areas for both the analyte and the IS in each injection.

-

Calculate the Response Ratio for each sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS) .

-

Generate a calibration curve by plotting the Response Ratio vs. the known concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the analyte in QCs and unknown samples by interpolating their Response Ratios from the calibration curve.

Key Applications Across Scientific Disciplines

The robustness provided by deuterated standards makes them indispensable in any field requiring accurate quantification.

-

Pharmaceutical Development: In Drug Metabolism and Pharmacokinetics (DMPK) studies, deuterated standards are essential for accurately tracking drug and metabolite concentrations in biological matrices.[1][20] This is a cornerstone of bioanalytical method validation and is required for regulatory submissions to bodies like the FDA and EMA.[1][12][21]

-

Metabolomics: For quantifying endogenous small molecules, deuterated standards are used to correct for variability in complex biological systems, enabling researchers to obtain reliable data on metabolic pathways.[1][2]

-

Clinical and Forensic Toxicology: They improve the reliability of measuring drugs of abuse, therapeutic drugs, and their metabolites in biological samples, providing defensible data for clinical and legal purposes.[14]

-

Environmental Testing: Deuterated standards allow for the precise detection of trace pollutants, pesticides, and other contaminants in complex environmental matrices like soil and water.[1][14]

Limitations and Advanced Considerations

While deuterated standards are powerful tools, it is important to be aware of their limitations.

-

Incomplete Correction of Matrix Effects: In rare cases of extreme and variable matrix effects, particularly if there is a slight chromatographic separation between the analyte and the IS, the correction may not be perfect.[9] This is known as differential matrix effects.

-

Isotopic Crosstalk: If the mass shift between the analyte and standard is insufficient (e.g., only 1 or 2 Da), the natural M+1 or M+2 isotope peak of a high-concentration analyte can contribute to the signal of the standard, causing a negative bias. A mass shift of ≥3 Da is recommended.

-

Cost and Availability: Deuterated standards are significantly more expensive than unlabeled compounds, and custom synthesis can be time-consuming and costly.[22]

Conclusion

Deuterated internal standards are the foundation of modern quantitative mass spectrometry.[1] By acting as nearly perfect chemical mimics of their corresponding analytes, they provide a self-validating system that corrects for the inevitable sources of variability in the analytical workflow, from sample extraction to ionization.[3] Their ability to mitigate matrix effects, improve precision, and ensure run-to-run reproducibility makes them an indispensable tool for researchers, scientists, and drug development professionals.[1][14] The proper selection, synthesis, and implementation of deuterated standards, in line with established protocols and regulatory guidelines, are paramount to generating data of the highest accuracy, integrity, and scientific defensibility.[1]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. myadlm.org [myadlm.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. myadlm.org [myadlm.org]

- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. benchchem.com [benchchem.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 22. researchgate.net [researchgate.net]

Environmental fate of monolinuron and its metabolites

An In-depth Technical Guide to the Environmental Fate of Monolinuron and Its Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

Monolinuron, a selective, systemic phenylurea herbicide, has been utilized for the control of broad-leaved weeds and annual grasses in various agricultural settings.[1] Its efficacy is rooted in the inhibition of Photosystem II, a critical process for photosynthesis in target plants.[1] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent fate—its persistence, mobility, degradation pathways, and the potential impact of its transformation products. This technical guide provides a comprehensive overview of the environmental journey of monolinuron, synthesizing data from pivotal studies to offer researchers and environmental scientists a detailed perspective on its transformation in soil and aquatic systems. We will explore the key degradation mechanisms, the formation and environmental relevance of its principal metabolites, and the standardized methodologies used to rigorously evaluate these processes.

Physicochemical Properties: The Foundation of Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and fate. For monolinuron, key parameters dictate its partitioning between soil, water, and air, and its susceptibility to transport and degradation.

Monolinuron exhibits moderate water solubility and a low vapor pressure, indicating that it will predominantly reside in soil and water phases rather than volatilizing into the atmosphere.[1][2] Its mobility in soil, a critical factor for groundwater contamination potential, is governed by its sorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Koc). Experimental Koc values for monolinuron vary widely, from as low as 40 to over 2000, with typical averages reported in the 60 to 272 range.[2] This variability is highly dependent on soil characteristics like organic matter content and pH. A lower Koc suggests higher mobility and a greater potential for leaching, while a higher Koc indicates strong binding to soil particles, reducing mobility but potentially increasing persistence.[2]

| Property | Value | Significance for Environmental Fate | Source |

| Chemical Formula | C₉H₁₁ClN₂O₂ | Basic molecular identity. | [3] |

| Molar Mass | 214.65 g/mol | Influences diffusion and transport. | [3] |

| Water Solubility | 735 mg/L at 20-25°C | Moderate solubility facilitates transport in soil pore water and surface runoff. | [1][2] |

| Vapor Pressure | 1.5 x 10⁻⁴ mm Hg (20 mPa) at 25°C | Low volatility; atmospheric transport is not a significant pathway. | [2][4] |

| Log Kow | 2.20 | Indicates a moderate potential for bioaccumulation in organisms. | [4][5] |

| Koc | 40 - 2025 (Typical avg. ~60-272) | Wide range indicates variable mobility; from highly mobile in low-organic soils to slightly mobile in high-organic soils. | [2] |

| DT₅₀ (Aerobic Soil) | 33 - 66 days (Typical lab: ~50-60) | Moderately persistent in soil environments. | [6] |

| Hydrolysis at pH 7 | Stable | Not a significant degradation pathway in neutral waters. | [6] |

Degradation Pathways: Transformation in Soil and Water

The dissipation of monolinuron from the environment is driven by a combination of biotic and abiotic processes. For phenylurea herbicides, microbial degradation is the predominant mechanism in soil.[7][8] Abiotic processes like photolysis can contribute to degradation, particularly in aquatic systems or on soil surfaces.

Microbial Degradation in Soil

The primary route of monolinuron transformation in soil is metabolism by microorganisms. The degradation cascade involves a series of sequential reactions that modify the urea side chain before cleaving the molecule.

The initial and often rate-limiting steps are:

-

N-Demethoxylation: The removal of the -OCH₃ group, yielding N'-(4-chlorophenyl)-N-methylurea .[2]

-

N-Demethylation: The removal of the -CH₃ group, yielding N'-(4-chlorophenyl)-N-methoxyurea .[2]

These initial transformations are critical, as they alter the herbicidal activity and the physicochemical properties of the molecule. Following these steps, hydrolysis of the urea bridge occurs, leading to the formation of the terminal and most environmentally significant metabolite, 4-chloroaniline (4-CA) .[7] Further degradation of the aromatic ring of 4-CA can occur, but it is often a slow process, leading to the potential accumulation of this metabolite.[9]

Abiotic Degradation: The Role of Light and Water

Photodegradation (Photolysis): Monolinuron can be degraded by sunlight, particularly in clear surface waters or on the surface of soil.[2] Studies show that degradation is accelerated by UV light, with one study noting 38.3% degradation after 17 hours of exposure to light with wavelengths greater than 290 nm.[2] The degradation pathway via photolysis can be complex, involving N-demethylation, N-demethoxylation, and photohydrolysis of the C-Cl bond to form hydroxylated byproducts.[7][8] The presence of photosensitizers in natural waters, such as nitrate and nitrite ions, can significantly accelerate this process by producing highly reactive hydroxyl radicals.[7][8]

Hydrolysis: Monolinuron is stable to hydrolysis at neutral pH.[6] Therefore, chemical hydrolysis is not considered a significant degradation pathway under typical environmental conditions (pH 5-9).

The following diagram illustrates the principal degradation pathways for monolinuron.

Caption: Primary microbial degradation pathway of monolinuron in soil.

The Fate of Key Metabolites

A comprehensive environmental assessment cannot focus solely on the parent compound. The transformation products, or metabolites, may have their own distinct toxicity, persistence, and mobility profiles.

-

Intermediate Urea Metabolites: Compounds like N'-(4-chlorophenyl)-N-methylurea and N'-(4-chlorophenyl)-N-methoxyurea are transient intermediates. While they are part of the degradation pathway, their persistence is generally lower than the parent monolinuron as they are readily converted to 4-chlorophenylurea.

-

4-chloroaniline (4-CA): This is the terminal metabolite of significant concern. 4-CA is more persistent and mobile than monolinuron in some environmental compartments.[9] It is classified as toxic to aquatic organisms and is a suspected human carcinogen.[10][11] Its formation represents a potential increase in hazard compared to the parent herbicide. The slow degradation of 4-CA means it can potentially accumulate in soil or leach into water bodies, posing a long-term risk to the ecosystem.[9][12]

Experimental Methodology: The OECD 307 Guideline

To ensure that data on the environmental fate of chemicals is reliable and comparable across jurisdictions, standardized testing protocols are essential. The OECD Guideline for the Testing of Chemicals, Section 3, provides the framework for these studies.[13] Test No. 307: Aerobic and Anaerobic Transformation in Soil is the cornerstone for determining degradation rates and pathways in soil.[13][14]

Core Principles and Causality of the OECD 307 Protocol

The protocol is designed as a self-validating system to provide robust, reproducible data on the rate and pathway of degradation.

-

Expertise & Rationale: The choice of soil is critical. The guideline requires testing in a range of representative agricultural soils, varying in pH, organic carbon content, and texture.[15] This is because these factors are known to heavily influence microbial activity and sorption, directly impacting degradation rates. A typical starting soil is a sandy or silty loam with an organic carbon content of 0.5-2.5% and a pH of 5.5-8.0.[15]

-

Trustworthiness & Validation: The use of ¹⁴C-radiolabelled test substance is the gold standard. This allows for a complete mass balance calculation, tracking the applied radioactivity through parent compound, metabolites, mineralized fractions (¹⁴CO₂), and non-extractable bound residues.[16] This ensures that observed dissipation is due to true degradation, not just binding or experimental loss. Sterile (e.g., autoclaved) soil controls are run in parallel to distinguish microbial degradation from abiotic processes like hydrolysis.[14]

Step-by-Step Experimental Workflow (Aerobic Study)

-

Soil Sourcing and Characterization: Select and collect representative soils. Thoroughly characterize each for texture (sand/silt/clay content), pH, organic carbon content, and microbial biomass.[15]

-

Test Substance Preparation: Synthesize ¹⁴C-monolinuron, typically with the label on the stable phenyl ring to allow tracking of the core structure through degradation.

-

Application: Treat fresh, sieved soil samples with the ¹⁴C-monolinuron solution at a rate corresponding to the maximum recommended agricultural application rate.[17]

-

Incubation: Place the treated soil samples into incubation vessels (e.g., biometer flasks) within a temperature-controlled chamber, maintained in the dark at 20°C. The soil moisture is adjusted to 40-60% of maximum water holding capacity to ensure optimal microbial activity. A stream of CO₂-free, humidified air is passed through the system.[14]

-

Trapping Volatiles: The outflowing air is bubbled through traps (e.g., sodium hydroxide or ethanolamine solutions) to capture any evolved ¹⁴CO₂, which represents the complete mineralization of the radiolabelled phenyl ring.[16]

-

Time-course Sampling: At predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), duplicate flasks are removed for analysis.[17]

-

Extraction: Soil samples are extracted exhaustively using appropriate solvents (e.g., acetonitrile, methanol) and solvent mixtures of varying polarity to recover the parent compound and its metabolites.

-

Analysis and Quantification:

-

Radio-analysis: The amount of radioactivity in the solvent extracts, CO₂ traps, and the remaining soil (bound residues) is quantified using Liquid Scintillation Counting (LSC).

-

Chromatographic Separation: The composition of the radioactive material in the extracts is determined using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. This separates monolinuron from its various metabolites.[14]

-

Identification: The identity of significant metabolites (>10% of applied radioactivity) is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18]

-

-

Data Analysis: The dissipation rates (DT₅₀ and DT₉₀ values) for monolinuron and its major metabolites are calculated using kinetic modeling. The distribution of radioactivity is plotted over time to illustrate the degradation pathway and mass balance.

The following diagram visualizes this standardized workflow.

Caption: Standardized workflow for an OECD 307 soil transformation study.

Conclusion

The environmental fate of monolinuron is a multi-faceted process governed by its physicochemical properties and the biotic and abiotic conditions of the receiving environment. It is moderately persistent in soil, with microbial activity being the primary engine of its degradation. The transformation pathway proceeds through N-demethoxylation and N-demethylation, followed by urea bridge hydrolysis to form the terminal metabolite, 4-chloroaniline. While the parent compound and intermediate metabolites are degraded, the formation of the more persistent and toxic 4-chloroaniline is a critical endpoint in the overall environmental risk assessment. Rigorous evaluation using standardized protocols like OECD 307 is essential for accurately characterizing the degradation kinetics and transformation pathways, providing the necessary data for sound regulatory decisions and environmental stewardship.

References

- 1. Monolinuron - Wikipedia [en.wikipedia.org]

- 2. Monolinuron | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monolinuron [webbook.nist.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. rivm.nl [rivm.nl]

- 6. Monolinuron (Ref: HOE 002747) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aarti-industries.com [aarti-industries.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 13. oecd.org [oecd.org]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 15. smithers.com [smithers.com]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. oecd.org [oecd.org]

- 18. epa.gov [epa.gov]

The Quintessential Guide to Utilizing 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 as a High-Fidelity Tracer in Advanced Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precision in Modern Analytical Science

In the relentless pursuit of scientific discovery, the ability to trace, quantify, and understand the journey of a molecule through a complex biological or environmental system is paramount. The advent of stable isotope labeling has revolutionized our approach to these challenges, offering a lens of unparalleled clarity. This guide is dedicated to the robust and versatile tool that is 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6, a deuterated analog of the phenylurea herbicide monolinuron. As a senior application scientist, my objective is not merely to present protocols, but to instill a deep, causal understanding of why certain choices are made, how to ensure the integrity of your data, and how to leverage this powerful tracer to its fullest potential. This document is crafted for the discerning scientist who demands not just methods, but mastery.

The Principle of Stable Isotope Tracing: A Foundation of Unwavering Accuracy

The core of this guide rests on the principle of stable isotope labeling. Unlike radioactive isotopes, stable isotopes such as deuterium (²H or D) are non-radioactive and safe for a wide array of applications, including human studies.[1] The six deuterium atoms in this compound increase its mass by six daltons compared to its unlabeled counterpart, monolinuron. This mass shift is the key to its utility. When analyzed by mass spectrometry, the deuterated standard is easily distinguished from the endogenous or administered unlabeled compound, yet it behaves almost identically during sample preparation and chromatographic separation.[2] This co-elution and similar behavior in the mass spectrometer's ion source are crucial for correcting for matrix effects, which are a common source of variability and inaccuracy in complex samples.[2]

Physicochemical Properties and Synthesis

A thorough understanding of the tracer and its parent compound is fundamental to its effective application.

Physicochemical Properties

The properties of this compound are virtually identical to those of monolinuron, with the exception of its molecular weight.

| Property | Value | Source |

| Chemical Formula | C₉H₅D₆ClN₂O₂ | [3] |

| Molecular Weight | 220.69 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Moderately soluble in water (0.735 g/L for monolinuron), very soluble in organic solvents like acetone and methanol. | [5] |

| Mode of Action (Monolinuron) | Inhibition of photosynthesis at photosystem II. | [5][6] |

Synthesis of this compound

The synthesis of deuterated phenylurea herbicides generally involves the reaction of a substituted phenyl isocyanate with a deuterated amine. A plausible synthetic route for this compound is outlined below, based on general principles of phenylurea synthesis and methods for producing deuterated precursors.[7]

Step 1: Synthesis of Deuterated N,O-Dimethylhydroxylamine (d6)

Deuterated N,O-dimethylhydroxylamine can be synthesized from hydroxylamine and a deuterated methylating agent, such as deuterated dimethyl sulfate or methyl iodide-d3, under basic conditions.[8][9][10]

Step 2: Reaction with 4-Chlorophenyl Isocyanate

The deuterated N,O-dimethylhydroxylamine is then reacted with 4-chlorophenyl isocyanate in an aprotic solvent to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Applications in Pharmacokinetic and Metabolism Studies

The use of deuterated tracers is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This compound can be employed as an internal standard for the quantification of monolinuron or as a tracer to investigate its metabolic fate.

Quantitative Bioanalysis of Monolinuron in Plasma

Objective: To accurately determine the concentration of monolinuron in plasma samples.

Experimental Protocol:

-

Sample Preparation (QuEChERS Method):

-

To a 1.5 mL microcentrifuge tube, add 200 µL of plasma, 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol), and 400 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Monolinuron | 215.1 | 126.0 | 22 |

| 215.1 | 99.0 | 34 | |

| This compound | 221.1 | 126.0 | 22 |

| 221.1 | 105.0 | 34 |

Note: The MRM transitions for the d6-labeled compound are predicted based on the fragmentation of monolinuron. The precursor ion is shifted by +6 Da. The fragment at m/z 126.0, corresponding to the 4-chlorophenyl isocyanate fragment, should remain the same. The fragment at m/z 99.0 for monolinuron likely arises from the urea portion, and its deuterated counterpart would be expected at m/z 105.0. These transitions should be optimized empirically.

Mammalian Metabolic Pathway of Monolinuron